molecular formula C18H22N8O2 B2475816 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 2034426-90-7

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B2475816
CAS No.: 2034426-90-7
M. Wt: 382.428
InChI Key: QYTVIAMMXGBXSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C18H22N8O2 and its molecular weight is 382.428. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Several studies have focused on synthesizing and testing derivatives related to the triazine and quinazolinone components for their antitumor activities. For instance, the synthesis of thiophene analogues of 5-chloro-5,8-dideazafolic acid and their testing as inhibitors of tumor cell growth highlights the potential antitumor applications of related compounds (Forsch, Wright, & Rosowsky, 2002). Another study on the synthesis of 3-benzyl-4(3H)quinazolinone analogues and their evaluation for in vitro antitumor activity demonstrates the potential of quinazolinone derivatives in cancer treatment (Al-Suwaidan et al., 2016).

Antimicrobial Activity

Research into the antimicrobial properties of triazine and quinazolinone derivatives is also significant. A study on the synthesis and antimicrobial activity of 1,2,3-triazoles containing quinoline moiety suggests the potential of these compounds to combat bacterial and fungal infections (Sumangala et al., 2010).

Synthesis and Characterization

The chemical synthesis of related compounds provides insight into the versatility and potential applications of these chemicals. For instance, the synthesis of bis-functional melamine derivatives and their polycondensates explores the chemical properties and potential uses of triazine derivatives in various applications (Matsukawa, Teshirogi, Sakamoto, & Tonami, 1980). Another study on the synthesis of potential antitubercular and antimicrobial s-triazine-based scaffolds via Suzuki cross-coupling reaction highlights the methodological advancements in synthesizing compounds with potential therapeutic applications (Patel, Patel, Kumari, Rajani, & Chikhalia, 2012).

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8O2/c1-24(2)17-21-14(22-18(23-17)25(3)4)9-19-15(27)10-26-11-20-13-8-6-5-7-12(13)16(26)28/h5-8,11H,9-10H2,1-4H3,(H,19,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTVIAMMXGBXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)CN2C=NC3=CC=CC=C3C2=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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